N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 899955-41-0
VCID: VC5204827
InChI: InChI=1S/C22H26ClN3O4/c1-15-3-5-16(6-4-15)19(26-9-11-30-12-10-26)14-24-21(27)22(28)25-18-13-17(23)7-8-20(18)29-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
SMILES: CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCOCC3
Molecular Formula: C22H26ClN3O4
Molecular Weight: 431.92

N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

CAS No.: 899955-41-0

Cat. No.: VC5204827

Molecular Formula: C22H26ClN3O4

Molecular Weight: 431.92

* For research use only. Not for human or veterinary use.

N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide - 899955-41-0

Specification

CAS No. 899955-41-0
Molecular Formula C22H26ClN3O4
Molecular Weight 431.92
IUPAC Name N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Standard InChI InChI=1S/C22H26ClN3O4/c1-15-3-5-16(6-4-15)19(26-9-11-30-12-10-26)14-24-21(27)22(28)25-18-13-17(23)7-8-20(18)29-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
Standard InChI Key QVFVXIULFDFDAD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCOCC3

Introduction

Structural Overview

Chemical Name:
N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Molecular Formula:
C20H24ClN3O4

Molecular Weight:
Approx. 409.88 g/mol

Structural Features:

  • Core Oxalamide Group: The molecule contains an oxalamide functional group, which is a derivative of oxalic acid.

  • Substituents:

    • A 5-chloro-2-methoxyphenyl group attached to the nitrogen atom.

    • A morpholino group and a p-tolyl group linked through a 2-carbon ethyl chain.

3D Conformation:
The morpholine ring adopts a chair conformation, while the aromatic groups are likely oriented to minimize steric hindrance.

Synthesis Pathway

The synthesis involves multi-step reactions starting from readily available precursors:

  • Preparation of Oxalamide Backbone:

    • Oxalyl chloride reacts with amines to form the oxalamide core.

    • In this case, the reaction involves 5-chloro-2-methoxyaniline and a secondary amine containing morpholine and p-tolyl substituents.

  • Functionalization of Aromatic Rings:

    • The chloro and methoxy groups on the phenyl ring are introduced via electrophilic substitution reactions.

    • Morpholine is incorporated through nucleophilic substitution.

  • Final Coupling:

    • The two functionalized components are coupled under controlled conditions to yield the final compound.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

TechniqueExpected Results
1H NMRSignals for aromatic protons, aliphatic chains, and morpholine hydrogens.
13C NMRPeaks corresponding to carbon atoms in aromatic rings, carbonyl groups, and chains.
FT-IRCharacteristic bands for C=O (amide), C-N, and aromatic C-H stretching vibrations.
Mass Spectrometry (MS)Molecular ion peak at m/z = 410 (M+H)+ confirming molecular weight.

Potential Applications

FieldApplication
Medicinal ChemistryDevelopment of anticancer or antimicrobial agents.
Material ScienceUse as a precursor for functionalized polymers or materials with specific properties.
BiochemistryStudy of enzyme-inhibitor interactions due to its amide backbone structure.

Limitations and Future Research Directions

  • Toxicity Studies:
    Comprehensive in vitro and in vivo toxicity studies are required to evaluate safety profiles.

  • Biological Evaluation:
    Screening against various biological targets (e.g., enzymes, receptors) could reveal novel activities.

  • Optimization:
    Structural modifications may enhance potency or selectivity for specific applications.

This compound represents a promising candidate for further research in medicinal chemistry due to its versatile functional groups and potential biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator